N-(2-hydroxyphenyl)-2-phenylacetamide
Overview
Description
N-(2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C14H13NO2 It is characterized by the presence of a hydroxyl group attached to a phenyl ring and an acetamide group attached to another phenyl ring
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .
Mode of Action
The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 2-aminophenol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenyl group attached to the acetamide.
2-acetamidophenol:
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N-(2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both hydroxyl and acetamide groups attached to phenyl rings, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356860 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95384-58-0 | |
Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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